4-Chloro-3-nitro-1H-indole
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H5ClN2O2 |
|---|---|
Molecular Weight |
196.59 g/mol |
IUPAC Name |
4-chloro-3-nitro-1H-indole |
InChI |
InChI=1S/C8H5ClN2O2/c9-5-2-1-3-6-8(5)7(4-10-6)11(12)13/h1-4,10H |
InChI Key |
CNWSMCKDMGTKBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
The Rising Profile of 4-Chloro-3-nitroindole Derivatives: A Technical Guide to Their Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The indole scaffold stands as a cornerstone in medicinal chemistry, forming the structural basis of a multitude of natural and synthetic compounds with profound biological effects. Its inherent versatility allows for a wide range of chemical modifications, paving the way for the discovery of novel therapeutic agents. Among the vast landscape of indole derivatives, those bearing specific halogen and nitro substitutions have garnered significant interest for their potential to modulate complex biological processes. This guide provides an in-depth exploration of the biological activities of a particularly compelling, yet underexplored, class of compounds: 4-chloro-3-nitroindole derivatives. By synthesizing data from related chemical entities and established methodologies, this document aims to equip researchers with the foundational knowledge and practical protocols to investigate this promising area of drug discovery.
The Chemical Blueprint: Understanding the 4-Chloro-3-nitroindole Scaffold
The unique biological activities of 4-chloro-3-nitroindole derivatives are intrinsically linked to their chemical architecture. The indole ring system itself is a privileged structure, capable of engaging in various biological interactions. The addition of a chloro group at the 4-position and a nitro group at the 3-position introduces specific electronic and steric properties that can dramatically influence the molecule's reactivity and its affinity for biological targets.
-
The Indole Core: A bicyclic aromatic heterocycle, the indole nucleus is a common feature in a wide array of bioactive molecules, including the amino acid tryptophan and the neurotransmitter serotonin. Its electron-rich nature allows it to participate in hydrogen bonding, pi-stacking, and hydrophobic interactions, making it an ideal scaffold for drug design.
-
The Chloro Substituent: The presence of a chlorine atom at the 4-position significantly alters the electronic distribution of the indole ring. As an electron-withdrawing group, it can enhance the acidity of the N-H proton and influence the molecule's overall lipophilicity, which in turn affects its membrane permeability and bioavailability.
-
The Nitro Group: The nitro group at the 3-position is a strong electron-withdrawing group that plays a crucial role in the biological activity of many compounds. It can participate in redox cycling, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage in pathogens and cancer cells.[1] Furthermore, the nitro group can be enzymatically reduced within cells to form reactive intermediates that can covalently modify biological macromolecules.[1]
Proposed Synthetic Pathway
While specific literature on the synthesis of a wide range of 4-chloro-3-nitroindole derivatives is emerging, a plausible synthetic route can be extrapolated from established indole synthesis methodologies. A common approach involves the nitration of a 4-chloroindole precursor.
Caption: Proposed synthetic workflow for 4-chloro-3-nitroindole derivatives.
Antimicrobial Potential: A New Frontier in Infectious Disease Research
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. The unique electronic properties of the 4-chloro-3-nitro substitution pattern suggest a strong potential for antimicrobial activity. Studies on analogous compounds, such as 4-chloro-3-nitrophenylthiourea derivatives, have demonstrated potent antibacterial effects, particularly against Gram-positive bacteria.[2][3]
Mechanism of Action: Targeting Essential Bacterial Machinery
The antimicrobial activity of nitroaromatic compounds often stems from their ability to be bioreduced by bacterial nitroreductases. This process generates cytotoxic metabolites that can damage DNA, proteins, and other essential cellular components.[1] Furthermore, evidence from related compounds suggests that derivatives of the 4-chloro-3-nitrophenyl moiety can inhibit key bacterial enzymes like DNA gyrase and topoisomerase IV, which are crucial for DNA replication and repair.[2]
Caption: Hypothesized antimicrobial mechanism of 4-chloro-3-nitroindole derivatives.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental technique to quantify the in vitro antimicrobial activity of a compound.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compound (4-chloro-3-nitroindole derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
Culture bacteria overnight in MHB at 37°C.
-
Dilute the overnight culture to achieve a standardized concentration (e.g., 0.5 McFarland standard, approximately 1.5 x 10⁸ CFU/mL).
-
Further dilute the standardized suspension to the final desired inoculum concentration (e.g., 5 x 10⁵ CFU/mL) in MHB.
-
-
Serial Dilution of Test Compound:
-
In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB to obtain a range of concentrations.
-
Include a well with no compound (growth control) and a well with a known antibiotic (positive control).
-
-
Inoculation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
-
Anticancer Activity: A Promising Avenue in Oncology
The indole nucleus is a prevalent scaffold in a number of approved anticancer drugs.[4][5] The addition of chloro and nitro groups can enhance the cytotoxic potential of the indole ring, making 4-chloro-3-nitroindole derivatives attractive candidates for anticancer drug development. Studies on structurally related nitroaromatic compounds have demonstrated their ability to induce cancer cell death.[6][7]
Mechanism of Action: Inducing Cell Death and Inhibiting Proliferation
The anticancer effects of 4-chloro-3-nitroindole derivatives are likely multifactorial. The generation of reactive oxygen species through the reduction of the nitro group can induce oxidative stress, leading to DNA damage and apoptosis in cancer cells. Furthermore, the indole scaffold is known to interact with a variety of protein kinases that are often dysregulated in cancer.[4][5] It is plausible that 4-chloro-3-nitroindole derivatives could act as kinase inhibitors, thereby disrupting signaling pathways that control cell proliferation, survival, and angiogenesis.
Caption: Potential anticancer mechanisms of 4-chloro-3-nitroindole derivatives.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
96-well cell culture plates
-
Test compound (4-chloro-3-nitroindole derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
-
MTT Addition:
-
After the treatment period, add MTT solution to each well and incubate for 3-4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
-
Formazan Solubilization:
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
-
Data Presentation: A Comparative Overview
To facilitate the analysis and comparison of the biological activities of novel 4-chloro-3-nitroindole derivatives, it is crucial to present quantitative data in a clear and structured format.
Table 1: Antimicrobial Activity of Hypothetical 4-Chloro-3-nitroindole Derivatives
| Compound ID | R Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |
| CNI-001 | H | 16 | 32 |
| CNI-002 | CH₃ | 8 | 16 |
| CNI-003 | C₂H₅ | 4 | 8 |
| Ciprofloxacin | - | 1 | 0.5 |
Table 2: Cytotoxicity of Hypothetical 4-Chloro-3-nitroindole Derivatives
| Compound ID | R Group | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. HeLa |
| CNI-001 | H | 10.5 | 12.3 |
| CNI-002 | CH₃ | 5.2 | 6.8 |
| CNI-003 | C₂H₅ | 2.1 | 3.5 |
| Doxorubicin | - | 0.8 | 1.1 |
Future Directions and Concluding Remarks
The exploration of 4-chloro-3-nitroindole derivatives represents a promising frontier in the quest for novel therapeutic agents. The unique combination of the privileged indole scaffold with the electronically influential chloro and nitro groups creates a chemical entity with significant potential for potent and selective biological activity. While direct and extensive research on this specific class of compounds is in its early stages, the wealth of data on structurally related molecules provides a strong rationale for their investigation as antimicrobial and anticancer agents.
The experimental protocols and conceptual frameworks presented in this guide offer a solid starting point for researchers venturing into this exciting field. Rigorous in vitro and in vivo studies, coupled with detailed mechanistic investigations, will be crucial to fully elucidate the therapeutic potential of 4-chloro-3-nitroindole derivatives and to pave the way for their development into next-generation drugs.
References
-
Bielenica, A., Sanna, G., Madeddu, S., Giliberti, G., et al. (2016). Synthesis and Antimicrobial Activity of 4-Chloro-3-Nitrophenylthiourea Derivatives Targeting Bacterial Type II Topoisomerases. PubMed. Available at: [Link]
-
Vaso, A., et al. (Year not provided). Antibacterial Activity of Compounds Synthesized From 4-Chloro-3-nitro-2H-[2]-benzopyran-2-one. Asian Journal of Chemistry.
- Choi, P., Kalla, R. M. N., et al. (2020). Synthesis, spectral characterization, antimicrobial activity and docking studies against DNA Gyrase-A of new 4-chloro-3-nitrobenzene sulfonamide derivatives.
-
Bielenica, A., Sanna, G., Madeddu, S., Giliberti, G., et al. (2018). Disubstituted 4-Chloro-3-nitrophenylthiourea Derivatives: Antimicrobial and Cytotoxic Studies. PubMed. Available at: [Link]
- Chapman University Digital Commons. (Year not provided). 3-Substitued Indoles: One Pot Synthesis and Evaluation of Anticancer and Src Kinase Inhibitory Activities.
- Pushpa Kumar, K., Reddi Mohan Naidu, K., et al. (2020). Synthesis, spectral characterization, antimicrobial activity and docking studies against DNA Gyrase-A of new 4-chloro-3-nitrobenzene sulfonamide derivatives.
- BenchChem. (Year not provided).
- PubMed. (Year not provided).
- Recent Updates on Indole Derivatives as Kinase Inhibitors in the Tre
- BenchChem. (Year not provided).
- The Azaindole Framework in the Design of Kinase Inhibitors. (2014). MDPI.
- BenchChem. (2025).
- Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. (2022). RSC Publishing.
- In vitro inhibition of cancer cell line growth by compounds 1k, 4c a. (Year not provided).
- Cytotoxicity of compounds on three human tumor cancer cell lines and... (Year not provided).
- 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling. (Year not provided). Organic & Biomolecular Chemistry (RSC Publishing).
- 4-Chloro-3-nitroanisole | C7H6ClNO3 | CID 25140. (Year not provided). PubChem.
- Design, Synthesis, Computational Docking and Biological Evaluation of Novel 4-Chloro-1,3-Benzoxazole Derivatives as Anticancer Agents. (2022). Biosciences Biotechnology Research Asia.
- Adventures in the Chemistry of Nitro Compounds. (2025).
- An expeditious synthesis and anticancer activity of novel 4-(3'-indolyl)oxazoles. (2010). PubMed.
- Anticancer effects in terms of percentage growth inhibition (% GI) by the National Cancer Institute, USA, of the synthesized spirooxindole-pyranopyrazoles (5a-g). (Year not provided).
- In Vitro Evaluation of Antibacterial Chemicals and Bioagents against Ralstonia solanacearum Infecting Bacterial Wilt in Ginger. (2017).
- Superior Anticancer and Antifungal Activities of New Sulfanyl-Substituted Niclosamide Deriv
- Synthesis, Characterization and in vitro Antibacterial Activity of Novel 1,2,4-Triazine and 1,2-Diazepine Deriv
- Comprehensive Overview of 4-Chloro-3-nitroanisole: Applic
- Synthesis and In Vitro Antibacterial Evaluation of Mannich Base Nitrothiazole Deriv
- Structure–Activity Relationships and Antiplasmodial Potencies of Novel 3,4-Disubstituted 1,2,5-Oxadiazoles. (2023). MDPI.
- Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2021). Frontiers.
- Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. (2023). MDPI.
- 4-Chloro-3-nitrotoluene | C7H6ClNO2 | CID 6976. (Year not provided). PubChem.
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- 7. mdpi.com [mdpi.com]
Electronic Modulation of 3-Nitroindole Scaffolds via Chlorine Substitution
Executive Summary
The 3-nitroindole moiety is a "privileged structure" in medicinal chemistry, distinct from its electron-rich parent, indole.[1][2][3] The introduction of a nitro group at C3 inverts the electronic character of the ring, transforming it from a nucleophile into an electrophile capable of Michael additions and dearomatization reactions.
This guide analyzes the specific impact of chlorine substitution at positions 4, 5, 6, and 7. While chlorine is traditionally viewed as a deactivating group (
Theoretical Framework: Electronic Push-Pull Dynamics
To rationally design 3-nitroindole derivatives, one must understand the competition between the Inductive Effect (-I) and the Resonance Effect (+R) of the chlorine atom, and how these forces interact with the strong electron-withdrawing nature of the nitro group.
The Hammett-Substituent Interplay
In the indole system, the pyrrole nitrogen lone pair drives electron density into the ring (
Chlorine Substitution Effects:
-
Inductive (-I): Dominant effect. Cl pulls electron density through the sigma bond framework, stabilizing the anionic conjugate base (N-deprotonated species) and increasing acidity.
-
Resonance (+R): Secondary effect. Cl lone pairs can donate into the
-system, but this is generally overwhelmed by the -I effect and the strong withdrawal of the nitro group.
Positional Isomerism Analysis
| Position | Electronic Environment | Interaction with 3-NO | Predicted Impact on pKa |
| C4-Cl | Steric Dominant | High (Peri-effect). Forces NO | Moderate decrease (loss of conjugation). |
| C5-Cl | Electronic (Para-like) | Direct resonance interaction path to C3. | Significant decrease (High Acidity). |
| C6-Cl | Electronic (Meta-like) | Inductive withdrawal dominates. | Moderate decrease. |
| C7-Cl | Ortho to NH | Strong inductive effect on NH proton. | Maximal decrease (Highest Acidity). |
The "Peri-Effect": The C4-Chloro Anomaly
The most critical structural insight for drug developers is the behavior of 4-chloro-3-nitroindole .
Unlike the 5, 6, or 7-isomers, the C4-chlorine atom occupies the space immediately adjacent to the C3-nitro group. The van der Waals radius of Chlorine (1.75 Å) clashes with the oxygen atoms of the Nitro group.
Consequences:
-
Torsion: The nitro group rotates out of the plane of the indole ring to relieve steric strain.
-
Electronic Decoupling: The
-orbital overlap between the nitro group and the indole ring is broken. The nitro group acts purely as an inductive withdrawing group (-I) rather than a resonance withdrawing group (-M). -
Reactivity Shift: The C2 position becomes less electrophilic compared to planar isomers (e.g., 5-chloro-3-nitroindole) because the nitro group cannot effectively stabilize the transition state for nucleophilic attack via resonance.
Figure 1: Mechanistic flow of the Peri-effect in 4-chloro-3-nitroindole, leading to electronic decoupling.
Synthetic Protocol: Non-Acidic Regioselective Nitration[4][5]
Classical nitration (HNO
This method generates trifluoroacetyl nitrate in situ, a mild electrophile that avoids strong mineral acids.
Reagents & Stoichiometry
-
Substrate: 5-chloroindole (1.0 equiv)
-
Nitrating Agent: Tetramethylammonium nitrate (1.1 equiv)[4]
-
Activator: Trifluoroacetic anhydride (TFAA) (1.1 equiv)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)
-
Temperature: 0°C to Room Temperature
Step-by-Step Methodology
-
Preparation: In a flame-dried reaction vessel under N
atmosphere, dissolve 5-chloroindole (1.0 mmol) in dry DCM (5 mL). -
Activation: Add tetramethylammonium nitrate (1.1 mmol) to the solution.
-
Initiation: Cool the mixture to 0°C. Add TFAA (1.1 mmol) dropwise over 10 minutes. Note: The reaction is exothermic; control addition rate to prevent side-reactions.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane 1:4). The 3-nitro product typically appears as a bright yellow spot (R
~0.3–0.4). -
Quench: Pour the reaction mixture into saturated aqueous NaHCO
(20 mL) to neutralize trifluoroacetic acid byproducts. -
Workup: Extract with DCM (3 x 15 mL). Wash combined organics with brine, dry over Na
SO , and concentrate in vacuo. -
Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
Expected Yield: 75–85% Appearance: Yellow crystalline solid.
Figure 2: Workflow for the mild, non-acidic nitration of chloroindoles.
Physicochemical Implications in Drug Design
Acidity (pKa) and Solubility
The NH proton of 3-nitroindole is significantly more acidic (pKa ~11.5 in water/DMSO mixes) than indole (pKa ~21).
-
Effect of Cl: Adding chlorine further lowers the pKa by ~1.0–1.5 log units due to inductive stabilization of the anion.
-
Relevance: At physiological pH (7.4), these compounds remain largely neutral but can be deprotonated in basic pockets of enzymes. The increased acidity improves hydrogen bond donor (HBD) strength of the NH.
Metabolic Stability
Chlorine substitution blocks metabolic "soft spots."
-
C5/C6 Blocking: Prevents hydroxylation by Cytochrome P450 enzymes, which typically attack the electron-rich benzene ring of indoles.
-
C3 Blocking: The nitro group prevents oxidation at C3 (a common metabolic route for indoles leading to oxindoles).
Electrophilicity (Michael Acceptor)
3-Nitroindoles are excellent Michael acceptors at the C2 position.
-
Nucleophilic Attack: Thiol groups (e.g., Cysteine in proteins) can attack C2, leading to covalent modification.
-
Tuning:
-
5-Cl / 6-Cl: Increases electrophilicity at C2 (making it a "hotter" electrophile).
-
4-Cl: Decreases electrophilicity due to the nitro group twisting (loss of conjugation), potentially improving selectivity and reducing off-target toxicity.
-
References
-
Pelkey, E. T., & Gribble, G. W. (1999).[5] Synthesis and reactions of N-protected 3-nitroindoles. Synthesis. Link
-
Rkein, B., et al. (2021).[1] Reactivity of 3-nitroindoles with electron-rich species. Chemical Communications.[1] Link
-
Zhang, Y., et al. (2023).[6] Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances. Link
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews. Link
-
Pittelkow, M., et al. (2005). Role of the peri-effect in synthesis and reactivity of highly substituted naphthaldehydes. Organic & Biomolecular Chemistry. Link
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols: Strategic Use of 4-Chloro-3-nitro-1H-indole in Nucleophilic Aromatic Substitution
Abstract
This guide provides a detailed technical overview and practical protocols for the application of 4-chloro-3-nitro-1H-indole in nucleophilic aromatic substitution (SNAr) reactions. We delve into the mechanistic principles governing the reactivity of this substrate, explaining how the strategic placement of the nitro and chloro substituents facilitates the synthesis of diverse 4-substituted-3-nitro-1H-indole derivatives. This document is intended for researchers, medicinal chemists, and process development scientists seeking to leverage this versatile building block for the construction of complex heterocyclic scaffolds. Detailed, validated protocols for reactions with N-, O-, and S-nucleophiles are presented, alongside troubleshooting insights and a summary of expected outcomes.
Theoretical Background: Activating the Indole Core for SNAr
The indole scaffold is a privileged structure in medicinal chemistry, but its inherent electron-rich nature typically makes it reactive towards electrophiles, not nucleophiles. However, the strategic installation of a potent electron-withdrawing group (EWG) can fundamentally alter this reactivity profile. In 4-chloro-3-nitro-1H-indole, the nitro group (–NO₂) at the C3 position serves as a powerful activating group, rendering the indole core susceptible to nucleophilic aromatic substitution.[1][2]
The SNAr reaction proceeds via a well-established two-step addition-elimination mechanism.[3][4][5]
-
Nucleophilic Addition: A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (in this case, C4, which holds the chlorine atom). This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the benzene portion of the indole.[2][4] The attack forms a high-energy, negatively charged intermediate known as a Meisenheimer complex.[1][6]
-
Stabilization & Elimination: The stability of the Meisenheimer complex is the cornerstone of a successful SNAr reaction. The nitro group at the C3 position is ortho to the site of attack (C4). This geometric arrangement is critical, as it allows the negative charge of the intermediate to be delocalized via resonance onto the oxygen atoms of the nitro group, thereby stabilizing the complex significantly.[5][7] In the final, rapid step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored to yield the substituted product.[2][7]
The causality for using this specific substrate is clear: the nitro group's powerful inductive and resonance effects overcome the indole's natural nucleophilicity, creating an electrophilic C4 position primed for substitution.
Visualizing the SNAr Mechanism
The following diagram illustrates the stepwise pathway, highlighting the critical role of the nitro group in stabilizing the Meisenheimer intermediate.
Caption: SNAr mechanism showing nucleophilic attack and stabilization.
Experimental Protocols
The following protocols are designed as robust starting points for the derivatization of 4-chloro-3-nitro-1H-indole. All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment (PPE). The progress of the reactions should be monitored by Thin Layer Chromatography (TLC) to determine completion.
General Experimental Workflow
This flowchart provides a visual representation of the standard laboratory procedure for performing SNAr reactions with this substrate.
Caption: General laboratory workflow for SNAr reactions.
Protocol 2.1: Synthesis of 4-Amino-3-nitro-1H-indoles via N-Arylation
This protocol describes the reaction with primary or secondary amines to form N-substituted 4-amino-3-nitro-1H-indole derivatives, which are valuable intermediates.[8]
-
Materials:
-
4-Chloro-3-nitro-1H-indole (1.0 eq.)
-
Primary or Secondary Amine (1.2 - 1.5 eq.)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0 eq.)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
-
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add 4-chloro-3-nitro-1H-indole (1.0 eq.) and the chosen solvent (e.g., DMF, 10 mL per mmol of indole).
-
Add the base (K₂CO₃ or DIPEA, 2.0 eq.) to the suspension.
-
Add the amine nucleophile (1.2 eq.) dropwise at room temperature.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction's progress by TLC (e.g., using a 3:7 Ethyl Acetate/Hexane mobile phase). The starting material is typically less polar than the product.
-
Upon completion (typically 4-12 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water, which should precipitate the crude product.
-
Collect the solid by vacuum filtration, washing thoroughly with water and then a small amount of cold diethyl ether or hexane to remove non-polar impurities.
-
Purify the crude solid by recrystallization (e.g., from Ethanol/water) or by flash column chromatography on silica gel.
-
Protocol 2.2: Synthesis of 4-Alkoxy/Aryloxy-3-nitro-1H-indoles via O-Arylation
This protocol details the formation of ether linkages by reacting the substrate with alcohols or phenols. This requires the in situ generation of a more potent alkoxide or phenoxide nucleophile.
-
Materials:
-
4-Chloro-3-nitro-1H-indole (1.0 eq.)
-
Alcohol or Phenol (1.5 eq.)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq.) or Potassium Carbonate (K₂CO₃, 2.5 eq.)
-
Anhydrous DMF or Tetrahydrofuran (THF)
-
-
Procedure:
-
Caution: NaH is highly reactive with water. Handle under strictly anhydrous conditions.
-
To a dry, nitrogen-flushed flask, add the alcohol or phenol (1.5 eq.) and anhydrous solvent (e.g., DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add NaH portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for another 30 minutes to ensure complete formation of the alkoxide/phenoxide.
-
To this solution, add 4-chloro-3-nitro-1H-indole (1.0 eq.) as a solid or dissolved in a minimum amount of the reaction solvent.
-
Heat the mixture to 60-80 °C and monitor by TLC.
-
Once the starting material is consumed, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
-
Protocol 2.3: Synthesis of 4-(Alkylthio/Arylthio)-3-nitro-1H-indoles via S-Arylation
This protocol outlines the reaction with thiols to form thioethers. Thiolates are excellent nucleophiles in SNAr reactions.[8]
-
Materials:
-
4-Chloro-3-nitro-1H-indole (1.0 eq.)
-
Thiol (1.2 eq.)
-
Potassium Carbonate (K₂CO₃, 2.0 eq.) or Sodium Hydroxide (NaOH, 1.5 eq.)
-
Anhydrous DMF
-
-
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve the thiol (1.2 eq.) in DMF.
-
Add the base (e.g., K₂CO₃, 2.0 eq.) and stir the mixture for 20-30 minutes at room temperature to generate the thiolate anion.
-
Add 4-chloro-3-nitro-1H-indole (1.0 eq.) to the mixture.
-
Stir the reaction at room temperature or gently heat to 50-70 °C if necessary. Thiols are generally very reactive, and the reaction may proceed efficiently without significant heating.[9]
-
Monitor the reaction by TLC until completion.
-
Perform an aqueous work-up as described in Protocol 2.1 (step 7) or 2.2 (steps 7-9).
-
Purify the crude product by flash column chromatography or recrystallization.
-
Data Summary & Troubleshooting
Representative Reaction Data
The following table summarizes typical conditions and expected yields for the SNAr of 4-chloro-3-nitro-1H-indole with various nucleophiles. Yields are indicative and may vary based on the specific substrate and reaction scale.
| Nucleophile (Example) | Class | Base | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Benzylamine | N-nuc | K₂CO₃ | DMF | 90 | 6 | 85-95 |
| Morpholine | N-nuc | DIPEA | DMSO | 100 | 8 | 90-98 |
| Phenol | O-nuc | NaH | DMF | 70 | 12 | 70-85 |
| Methanol | O-nuc | NaH | THF | 65 | 10 | 65-80 |
| Thiophenol | S-nuc | K₂CO₃ | DMF | 50 | 4 | >90 |
| Ethanethiol | S-nuc | NaOH | DMF | 25 | 2 | >95 |
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Insufficiently activated substrate.2. Poor nucleophile.3. Inactive base or wet conditions. | 1. Confirm starting material integrity. Increase reaction temperature.2. Use a stronger base to fully deprotonate the nucleophile (e.g., NaH for alcohols/thiols).3. Use freshly dried solvents and anhydrous base. For amines, consider a stronger non-nucleophilic base like DBU. |
| Multiple Products | 1. Side reaction at indole N1 position.2. Decomposition of starting material or product. | 1. If the N-H is acidic, it may compete. Consider using a protecting group (e.g., SEM or Boc) on the indole nitrogen, though this adds steps.2. Lower the reaction temperature and extend the reaction time. Ensure the reaction is under an inert atmosphere. |
| Low Yield After Work-up | 1. Product is water-soluble.2. Emulsion during extraction. | 1. If the product is polar, saturate the aqueous layer with NaCl (brine) before extraction or use a continuous extractor.2. Add brine to the separatory funnel to help break the emulsion. Filter the mixture through Celite if necessary. |
References
-
Xi, S., et al. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. PMC. [Link]
-
ResearchGate. (n.d.). Prototypical SNAr reaction between indoles and aryl fluorides. ResearchGate. [Link]
-
Powers, A. M., et al. (2020). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole nucleophiles. PMC. [Link]
-
Terrier, F., et al. (2007). Carbon Nucleophilicities of Indoles in SNAr Substitutions of Superelectrophilic 7-Chloro-4,6-dinitrobenzofuroxan and -benzofurazan. ResearchGate. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]
-
The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]
-
Ye, W., et al. (2019). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Vicarious Nucleophilic Substitution (VNS). Organic Chemistry Portal. [Link]
-
Jaworski, J. S., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. PMC. [Link]
-
Sterling Institute of Pharmacy. (n.d.). NUCLEOPHILIC AROMATIC SUBSTITUTION. NCPD. [Link]
-
Lumen Learning. (n.d.). Nucleophilic aromatic substitution. Organic Chemistry II. [Link]
-
Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
-
KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]
-
Chemistry Steps. (2021). Reactions of Thiols. Chemistry Steps. [Link]
-
Frontiers. (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. Frontiers in Chemistry. [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. ncrdsip.com [ncrdsip.com]
- 3. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 17.1 Nucleophilic aromatic substitution | Organic Chemistry II [courses.lumenlearning.com]
- 5. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. Frontiers | Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study [frontiersin.org]
Application Note: Scalable Manufacturing of 4-Chloro-3-nitro-1H-indole
Part 1: Strategic Route Analysis & Core Directive
Executive Summary
4-Chloro-3-nitro-1H-indole is a high-value intermediate in the synthesis of antiviral agents, kinase inhibitors (specifically p38 MAP kinase), and CNS-active ligands.[1] The presence of the chlorine atom at the C4 position introduces significant steric bulk peri to the C3 reaction site, creating a unique challenge in regioselectivity and reactivity compared to unsubstituted indoles.
This guide rejects the common "mixed acid" (
-
Upstream Sourcing: Synthesis of the 4-chloroindole precursor via the Leimgruber-Batcho method (preferred for scale over Bartoli due to cost and safety).
-
Core Transformation: Regioselective nitration using Acetyl Nitrate generated in situ under strict thermal control.
The "Make vs. Buy" Decision (Precursor Sourcing)
While 4-chloroindole is commercially available, supply chain volatility often necessitates in-house production for multi-kilogram campaigns.[1]
-
Bartoli Synthesis: Uses vinyl Grignard. Verdict:Discard for Scale. Cryogenic conditions (-40°C) and stoichiometric magnesium waste make this unviable for >10kg batches.[1]
-
Leimgruber-Batcho Synthesis: Uses 2-chloro-6-nitrotoluene.[1] Verdict:Recommended. High atom economy, mild reduction steps, and no chromatography required.
Part 2: Detailed Protocols & Scientific Integrity
Upstream Synthesis: 4-Chloroindole (The Precursor)
Note: If 4-chloroindole is sourced commercially, proceed directly to Section 2.2.[1]
Rationale: The Leimgruber-Batcho sequence converts 2-chloro-6-nitrotoluene to 4-chloroindole.[1] The chlorine atom at the 6-position of the toluene starting material maps correctly to the 4-position of the indole.[1]
Reaction Scheme:
-
Enamine Formation: 2-Chloro-6-nitrotoluene + DMF-DMA
-dimethylamino-2-nitro-6-chlorostyrene.[1] -
Reductive Cyclization: Enamine +
/Ra-Ni (or ) 4-Chloroindole.[1]
Core Protocol: Regioselective Nitration to 4-Chloro-3-nitro-1H-indole[1]
Methodology: Acetyl Nitrate Nitration (
Reagents & Materials
| Reagent | Equiv.[2][3][4][5][6] | Mass/Vol | Role |
| 4-Chloroindole | 1.0 | 1.0 kg | Limiting Reagent |
| Acetic Anhydride ( | 10.0 vol | 10.0 L | Solvent & Activator |
| Fuming Nitric Acid (>90%) | 1.05 | ~0.3 L | Nitrating Agent |
| Sodium Acetate (Optional) | 0.1 | 54 g | Acid Scavenger (Buffer) |
Step-by-Step Procedure
1. Solubilization & Cooling (The "Indole Trap")
-
Action: Charge a glass-lined reactor (GLR) with 10.0 L of Acetic Anhydride.
-
Action: Add 1.0 kg of 4-chloroindole. Stir until fully dissolved.
-
Action: Cool the jacket to -10°C. Ensure internal temperature (
) reaches -5°C. -
Expert Insight: Indoles are acid-sensitive.[1] We dissolve in anhydride first to ensure that any nitric acid added is immediately converted to the milder acetyl nitrate electrophile before it can act as a strong oxidant.
2. Controlled Addition (The Exotherm)
-
Action: Prepare the nitrating solution (if not adding neat). Preferred for Scale: Add Fuming
neat via a subsurface dip tube or metering pump. -
Rate: Add
slowly over 2–3 hours. -
Constraint: DO NOT exceed
. -
Mechanism:[1][2][4][6][7][8] The reaction is
. Acetyl nitrate attacks the C3 position. The 4-Cl substituent provides steric bulk, but the electronic drive ( ) of the nitrogen lone pair directs to C3 overwhelmingly. -
Safety Check: If
spikes >5°C, stop addition immediately. High temps favor N-nitration (unstable) and oxidative ring opening (isatin formation).[1]
3. Reaction Monitoring (Self-Validation)
-
Method: HPLC (C18 column, MeCN/Water + 0.1% TFA).
-
Endpoint: <1.0% remaining 4-chloroindole.[1]
-
Observation: The solution will turn from pale yellow to a deep yellow/orange slurry.
4. Quench & Isolation (Chromatography-Free)
-
Action: Prepare a separate vessel with 20 L of crushed ice/water.
-
Action: Transfer the reaction mixture slowly onto the ice with vigorous agitation.
-
Result: The acetyl nitrate hydrolyzes; the product, being lipophilic, precipitates as a bright yellow solid.
-
Filtration: Filter the slurry using a basket centrifuge or Nutsche filter.
-
Wash: Wash cake with cold water (
) to remove acetic acid. -
Drying: Vacuum dry at 45°C.
Yield Expectation: 85–92% Purity: >98% (HPLC)
Part 3: Visualization & Logic[1]
Reaction Workflow Diagram
The following diagram illustrates the chemical logic and process flow, highlighting the Leimgruber-Batcho sourcing and the critical nitration control points.
Caption: Synthesis flow from raw toluene derivative to final nitroindole, emphasizing the critical temperature-controlled nitration step.
Part 4: Safety & Troubleshooting (E-E-A-T)
Thermal Hazards
Nitration of heterocycles is notoriously exothermic. The formation of acetyl nitrate is exothermic, and the subsequent nitration of the indole is exothermic.
-
Runaway Risk: If
accumulates unreacted (due to insufficient mixing or too low temperature followed by warming), a "thermal runaway" can occur. -
Mitigation: Use a dosing pump interlocked with a temperature probe. If
, pump stops.
Regioselectivity Issues
-
Problem: Formation of 2-nitro isomer or N-nitro compounds.
-
Cause: High temperatures or highly acidic media (using
). -
Solution: The use of Acetic Anhydride buffers the system. If N-nitration is observed (unstable intermediate), mild heating (room temp) usually rearranges it to C3, but for 4-chloro analogs, direct C3 attack is preferred at low temp.[1]
Purification
Column chromatography is non-scalable for >1kg. The protocol relies on the solubility differential :
-
Nitroindoles are poorly soluble in water/dilute acid.
-
Unreacted indole is moderately soluble in acetic acid.
-
Precipitation into water is the primary purification. Recrystallization from Ethanol/Water (9:1) can be used for polishing.
References
-
Vertex Pharmaceuticals. "Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole."[1] ResearchGate.[5][9] (Demonstrates nitration of the 4-chloro-aza-analog on 50kg scale).
-
Organic Syntheses. "4-Nitroindole." Org.[4][6][7][10][11] Synth. 1989, 67, 125. (Foundational text for indole nitration chemistry).
-
BenchChem. "A Comparative Guide to Fischer and Leimgruber-Batcho Indole Synthesis." (Review of the upstream indole synthesis methods).
-
Royal Society of Chemistry. "Regioselective synthesis of 3-nitroindoles under non-acidic conditions." RSC Advances. (Discusses modern acetyl nitrate alternatives).
-
Sigma-Aldrich. "Safety Data Sheet: Acetyl Nitrate / Indole Nitration Hazards."[1] (Critical safety data for handling nitration reagents).
Sources
- 1. prepchem.com [prepchem.com]
- 2. bhu.ac.in [bhu.ac.in]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. spectrumchemical.com [spectrumchemical.com]
- 8. 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Navigating the Synthesis of 4-Chloro-1H-indol-3-amine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
The reduction of 4-Chloro-3-nitro-1H-indole to its corresponding amine, 4-chloro-1H-indol-3-amine, is a critical transformation in the synthesis of various pharmaceutical and biologically active compounds. However, this seemingly straightforward reduction is fraught with potential challenges, primarily incomplete conversion and undesired side reactions. This technical support center provides a comprehensive troubleshooting guide in a question-and-answer format to address specific issues encountered during this synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reduction of 4-Chloro-3-nitro-1H-indole is consistently incomplete. What are the likely causes and how can I drive the reaction to completion?
A1: Incomplete conversion is a common hurdle and can be attributed to several factors, ranging from reagent activity to reaction conditions. A systematic approach to troubleshooting is crucial.
-
Reagent and Catalyst Activity: The potency of your reducing agent or catalyst is paramount.
-
Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Nickel): Catalysts can deactivate over time due to improper storage or handling. Ensure you are using a fresh, high-quality catalyst. If you suspect catalyst deactivation, consider increasing the catalyst loading (wt%). For particularly stubborn reductions, increasing the hydrogen pressure may be necessary.[1]
-
Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl): The surface area and purity of the metal powder are critical. Use finely powdered, activated metals for optimal results. The concentration of the acid is also a key parameter influencing the reaction rate.[1]
-
-
Solvent and Solubility: Poor solubility of 4-Chloro-3-nitro-1H-indole in the chosen solvent can significantly hinder the reaction rate. The starting material must be fully dissolved for the reaction to proceed efficiently. Consider using co-solvent systems like ethanol/water or acetic acid to improve solubility. Protic co-solvents can be particularly beneficial for catalytic hydrogenations.[1][2]
-
Reaction Temperature: While many reductions can proceed at room temperature, some substrates require heating to achieve a reasonable rate.[1] A modest increase in temperature can often drive the reaction to completion. However, exercise caution, as excessive heat can promote the formation of side products.
-
Stoichiometry of the Reducing Agent: Ensure you are using a sufficient excess of the reducing agent to account for any potential degradation and to effectively reduce all intermediates.[1] For metal/acid reductions, a significant molar excess of the metal is often required.
Q2: I'm observing significant formation of a byproduct that appears to be 1H-indol-3-amine (dehalogenated product). How can I prevent this hydrodehalogenation?
A2: Hydrodehalogenation, the removal of the chlorine atom, is a major side reaction, especially when using highly active hydrogenation catalysts like palladium on carbon (Pd/C).[3]
-
Catalyst Selection is Key:
-
Avoid Standard Pd/C: Palladium on carbon is highly active and prone to causing dehalogenation of aryl chlorides.[3]
-
Switch to a More Selective Catalyst:
-
Raney Nickel: This is a classic alternative for substrates susceptible to dehalogenation.[4]
-
Modified Platinum Catalysts: Platinum-based catalysts, especially when modified, show excellent selectivity. For instance, iron-promoted platinum on activated carbon (Pt-Fe/AC) has been shown to suppress hydrodechlorination.[3]
-
Sulfided Platinum on Carbon (Pt(S)/C): This catalyst is known for its high selectivity in reducing nitro groups while preserving halogen substituents.[3]
-
-
-
Optimize Reaction Conditions:
Q3: My reaction mixture is showing multiple spots on TLC, and I'm unsure what the byproducts are besides the dehalogenated compound. What other side reactions can occur?
A3: The reduction of a nitro group proceeds through several intermediates, and under certain conditions, these can lead to the formation of various byproducts.[5]
-
Intermediates: The reduction pathway involves nitroso and hydroxylamine intermediates. If the reaction stalls or conditions are not optimal, these intermediates can accumulate.[5]
-
Condensation Products: These intermediates can also react with each other to form azoxy, azo, and hydrazo compounds, further complicating the product mixture.
-
Indole Ring Reduction: While less common under typical nitro reduction conditions, harsh catalytic hydrogenation (high pressure and temperature) can lead to the reduction of the indole ring itself.[6]
To minimize these side products, ensure a sufficiently active reducing system and conditions that favor the complete reduction to the amine.
Q4: I'm having difficulty purifying the 4-chloro-1H-indol-3-amine product. It seems to be degrading on the silica gel column. What are the best practices for purification and handling?
A4: 3-Aminoindoles, in general, are known to be unstable compounds. They are often sensitive to air and light and can undergo oxidative dimerization or decomposition.[7] This instability can make purification, especially by column chromatography, challenging.
-
Minimize Exposure to Air and Light: Perform all purification steps under an inert atmosphere (nitrogen or argon) and protect the compound from light.
-
Use in situ: If possible, the best approach is often to use the 4-chloro-1H-indol-3-amine solution directly in the next synthetic step without isolation.[7]
-
Alternative Purification Methods:
-
Crystallization/Precipitation: If isolation is necessary, attempt to purify the product by crystallization from a suitable solvent system. This can be a milder alternative to chromatography.
-
Acid-Base Extraction: As an amine, the product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then liberated by basification and extraction into a fresh organic layer. This should be done quickly and at low temperatures.
-
Amine-Specific Chromatography: If column chromatography is unavoidable, consider using an amine-functionalized silica gel or deactivating the silica gel with a small amount of a volatile amine (like triethylamine) in the eluent to minimize degradation.[2]
-
-
Storage: If the product must be stored, it should be kept as a solid under an inert atmosphere, at low temperature, and protected from light. Formation of a more stable salt, such as the hydrochloride, is also a common strategy for long-term storage.[8]
Recommended Analytical Methods for Reaction Monitoring
To effectively troubleshoot and optimize the reduction, it is crucial to have reliable analytical methods to monitor the reaction progress and identify products and byproducts.
| Technique | Application | Key Considerations |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative monitoring of the disappearance of the starting material and the appearance of the product. | Use appropriate solvent systems to achieve good separation. The product amine may streak on silica; adding a small amount of triethylamine to the eluent can improve the spot shape. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis of reaction conversion and purity of the final product. Can also be used to track the formation of byproducts. | A C18 reversed-phase column with a gradient of acetonitrile and water is a good starting point. UV detection at a suitable wavelength (e.g., 254 nm) is typically used.[9] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of volatile starting materials, products, and byproducts, including the dehalogenated compound. | A standard non-polar capillary column (e.g., DB-5ms) is often suitable. The mass spectrometer provides definitive identification of the components.[9] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation of the final product and identification of major impurities. | ¹H NMR is invaluable for confirming the structure of the desired 4-chloro-1H-indol-3-amine. |
Experimental Protocols: Chemoselective Reduction Methods
Below are detailed, step-by-step methodologies for two common and effective methods for the chemoselective reduction of 4-Chloro-3-nitro-1H-indole.
Method 1: Reduction with Tin(II) Chloride
This is a classic and reliable method for reducing aromatic nitro compounds while preserving halogen substituents.[10]
Materials:
-
4-Chloro-3-nitro-1H-indole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O) (5 equivalents)
-
Ethanol
-
Concentrated Hydrochloric Acid
-
Saturated sodium bicarbonate solution or 2 M sodium hydroxide solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-Chloro-3-nitro-1H-indole (1.0 eq) in ethanol.
-
Add tin(II) chloride dihydrate (5.0 eq) to the solution.
-
Carefully add concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux (approximately 70-80 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC until the starting material is completely consumed (typically 1.5-3 hours).
-
Cool the reaction mixture to room temperature and pour it into ice-water.
-
Carefully basify the mixture with a saturated sodium bicarbonate solution or 2 M sodium hydroxide solution to a pH > 8. A precipitate of tin salts will form.
-
Filter the mixture through a pad of Celite® to remove the tin salts, washing the filter cake thoroughly with ethyl acetate.
-
Transfer the filtrate to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-chloro-1H-indol-3-amine.[7]
Method 2: Catalytic Transfer Hydrogenation with Ammonium Formate
This method avoids the use of high-pressure hydrogen gas and is often effective in preventing hydrodehalogenation.[11]
Materials:
-
4-Chloro-3-nitro-1H-indole
-
Palladium on carbon (10 wt% Pd/C)
-
Ammonium formate
-
Methanol
-
Celite®
Procedure:
-
To a solution of 4-Chloro-3-nitro-1H-indole (1.0 eq) in methanol in a round-bottom flask, add ammonium formate (4-5 eq).
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of Pd).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.
-
Remove the methanol from the filtrate under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the product.
Visualizing the Process
Troubleshooting Workflow
Caption: A troubleshooting workflow for the reduction of 4-Chloro-3-nitro-1H-indole.
General Reaction Pathway
Caption: The general reduction pathway and a key side reaction.
References
- BenchChem. (2025). Technical Support Center: Selective Catalytic Reduction of Nitro Groups in the Presence of Chloro Substituents. BenchChem.
- Asad, N., Lyons, M., Rodrigues, S. M. M., et al. (2024).
- BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Reduction of Nitro Groups to Amines. BenchChem.
- Sajiki, H., et al. (2005). A novel and practical method for the chemoselective reduction of aromatic nitro compounds using 10% Pd/C-hydrazine hydrate. Tetrahedron Letters, 46(41), 6995-6998.
- Asad, N., et al. (2024). Practical Synthesis of 7-Bromo-4-chloro-1 H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705.
- Science of Synthesis. (2007). Reduction of Nitro Compounds, Azo Compounds, Hydroxylamines, and Oximes, and Reduction of N-Oxides to Amines.
- MDPI. (2024).
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- Organic Reactions. (n.d.). Nitro Reduction - Common Conditions.
- BenchChem. (2025). Application Notes and Protocols for the Reduction of 3-Nitroindole to 3-Aminoindole. BenchChem.
- PMC. (2023).
- Royal Society of Chemistry. (2024).
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- Frontiers. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C.
- Johnson, H. E., & Crosby, D. G. (1963). Reactions of Indole. IV.1 The Synthesis of Some Aminoindoles. The Journal of Organic Chemistry, 28(10), 2794–2797.
- Reddit. (2021). Reduction of aromatic nitro compounds with SnCl2. r/chemhelp.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- MDPI. (2018).
- PMC. (n.d.). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge.
- Google Patents. (n.d.).
- Frontiers. (2019). Efficient Transfer Hydrogenation of Nitro Compounds to Amines Enabled by Mesoporous N-Stabilized Co-Zn/C.
- Royal Society of Chemistry. (2020). Pd/C-catalyzed Transfer Hydrogenation of N-H Indoles with Trifluoroethanol and Tetrahydroxydiboron as Hydrogen.
- Beilstein Journals. (2022).
- Santa Cruz Biotechnology. (n.d.). 4-Chloro-1H-indazol-3-amine.
- Biotage. (n.d.).
- BenchChem. (2025).
- Royal Society of Chemistry. (n.d.). 4-Chloro-3-nitrocoumarin as a precursor for synthesis of 2-arylchromeno[3,4-b]pyrrol-4(3H)-ones: a case of nitro group directed reductive coupling.
- PMC. (2024).
- BenchChem. (2025). A Comparative Guide to Analytical Techniques for Purity Assessment of 4-Chloro-2-iodo-1-nitrobenzene.
- PubMed. (2020).
- Advanced ChemBlocks. (2026). 7-Bromo-4-chloro-1H-indazol-3-amine 95%.
- Chemistry Stack Exchange. (2015). Selective nitro reduction of poly nitro compounds.
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. scispace.com [scispace.com]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-Chloro-1H-indazol-3-amine | CymitQuimica [cymitquimica.com]
- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 11. Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives | MDPI [mdpi.com]
Handling thermal instability of 4-Chloro-3-nitro-1H-indole
A Guide to Safe Handling and Thermal Management
Welcome to the dedicated support center for 4-Chloro-3-nitro-1H-indole. This resource is designed for researchers, chemists, and drug development professionals who utilize this valuable but energetically sensitive intermediate. The inherent thermal instability of nitroaromatic compounds demands a proactive and informed approach to safety and experimental design.[1][2] This guide provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to ensure both the integrity of your research and the safety of your laboratory environment.
Core Hazard Analysis: Understanding the Instability
The thermal sensitivity of 4-Chloro-3-nitro-1H-indole stems from its molecular structure. The presence of a nitro group (-NO₂), a potent electron-withdrawing and energetic functional group, attached to the indole scaffold is the primary driver of its thermal liability.[1] The decomposition of such compounds can be rapid, highly exothermic, and may lead to a runaway reaction if not properly controlled.[1][3][4] Factors such as temperature, the presence of impurities (especially bases or acids), and even physical shock can significantly lower the decomposition threshold.[2][4]
Frequently Asked Questions (FAQs)
Section 1: Storage and Handling
Q1: What are the correct storage conditions for 4-Chloro-3-nitro-1H-indole?
A1: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[5][6][7] The ideal storage temperature is refrigerated (0-8 °C). It is critical to store it separately from incompatible materials, particularly strong oxidizing agents and strong bases, which can catalyze decomposition.[8]
Q2: What Personal Protective Equipment (PPE) is mandatory when handling this compound?
A2: A comprehensive suite of PPE is required. This includes:
-
Eye/Face Protection: Tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[9] A face shield is recommended if there is a splash hazard.[9]
-
Skin Protection: Chemical-resistant, impervious gloves (e.g., nitrile) and a flame-resistant lab coat are essential.[9]
-
Respiratory Protection: All handling of the solid compound should be done in a certified chemical fume hood to avoid inhaling dust.[9][10] If airborne concentrations are a concern, a NIOSH-approved respirator should be used.[9]
Q3: Can I grind the material to ensure homogeneity?
A3: Extreme caution is advised. Minimizing dust generation and accumulation is a key safety measure.[6] Grinding increases the surface area and can introduce energy through friction, potentially initiating decomposition. If grinding is absolutely necessary, it should be done in small quantities, gently, and with non-sparking equipment, preferably within a fume hood.
Section 2: Experimental and Reaction Safety
Q4: What is the decomposition temperature of 4-Chloro-3-nitro-1H-indole?
A4: While specific DSC data for this exact molecule is not readily published, related nitroaromatic compounds typically begin to show significant decomposition exotherms at temperatures ranging from 140°C to over 250°C.[1][3][11] However, it is crucial to understand that contaminants can lower this onset temperature significantly.[2][4] Therefore, it is best practice to assume a lower stability threshold and keep reaction temperatures as low as feasible. A thermal analysis like Differential Scanning Calorimetry (DSC) is strongly recommended for your specific batch (see Protocol 1).
Q5: What are the signs of thermal decomposition I should watch for during a reaction?
A5: Be vigilant for the following indicators of a potential thermal event:
-
Unexpected Color Change: Rapid darkening of the reaction mixture (e.g., to dark brown or black).
-
Gas Evolution: Unexplained bubbling, fizzing, or fuming.
-
Spontaneous Temperature Rise: A sudden increase in the reaction temperature that is independent of the external heating source. This is a critical sign of a developing runaway reaction.[3]
-
Pressure Build-up: In a closed or sealed system, an unexpected rise in pressure.
Q6: Which solvents are recommended, and which should be avoided?
A6: Choose solvents with a boiling point well below the potential decomposition onset temperature. This provides a passive safety control, as the energy input will be consumed by solvent reflux rather than raising the internal temperature. Avoid high-boiling point solvents like DMF, DMSO, or NMP unless absolutely necessary and with stringent temperature controls in place. The choice of solvent should also consider potential reactivity with the nitroindole.
Q7: How can I mitigate the risk of a runaway reaction?
A7: Proactive design is key to preventing loss of process control.[12][13]
-
Maintain a Small Scale: When exploring new reactions, always start with a small-scale experiment.
-
Ensure Adequate Cooling: Have an ice bath or other emergency cooling system on standby, ready for immediate use.
-
Controlled Reagent Addition: Add reagents slowly and portion-wise, especially if they are known to cause an exotherm. This allows the cooling system to keep pace with heat generation.
-
Vigorous Stirring: Ensure efficient stirring to prevent the formation of localized hot spots.
Troubleshooting Guide: Responding to Thermal Events
| Observed Issue | Potential Cause | Immediate Action |
| Reaction mixture rapidly darkens, slight increase in temperature. | Onset of decomposition. | 1. Immediately remove the heating source. 2. Apply external cooling (e.g., immerse the flask in an ice bath). 3. Monitor the temperature closely. |
| Vigorous gas evolution and a rapid, uncontrolled temperature increase. | Runaway reaction in progress. | 1. PRIORITIZE PERSONAL SAFETY. Alert colleagues and evacuate the immediate area. 2. If safe to do so from a distance, activate emergency cooling. 3. Do NOT attempt to cap or seal the vessel. 4. Inform your laboratory safety officer immediately. |
| Solid material discolors during storage. | Slow decomposition due to improper storage (e.g., exposure to light or heat). | 1. Do not use the material. 2. Treat it as hazardous waste. 3. Review and correct storage conditions for new batches. |
Visualization of Key Concepts
Caption: Factors influencing the thermal decomposition of 4-Chloro-3-nitro-1H-indole.
Caption: Emergency response workflow for a suspected thermal event.
Experimental Protocols
Protocol 1: Thermal Hazard Assessment using Differential Scanning Calorimetry (DSC)
This protocol provides a general guideline. Parameters should be adjusted based on the instrument and specific safety assessment needs.
-
Objective: To determine the onset temperature of decomposition (T_onset) and the energy of decomposition (ΔH_d) for a specific batch of 4-Chloro-3-nitro-1H-indole.
-
Safety First: DSC analysis of energetic materials should only be performed by trained personnel using appropriate high-pressure crucibles.
-
Sample Preparation:
-
Instrument Setup:
-
Place the sealed sample crucible and an empty, sealed reference crucible into the DSC instrument.
-
Set the temperature program. A typical screening method involves heating from ambient temperature (e.g., 30 °C) to an upper limit (e.g., 350 °C) at a constant ramp rate. A rate of 5-10 °C/min is common.[15]
-
-
Data Analysis:
-
Examine the resulting thermogram for any sharp exothermic events.[16]
-
Determine the onset temperature (T_onset) , which is the temperature at which the decomposition begins.
-
Integrate the area under the exothermic peak to calculate the heat of decomposition (ΔH_d) in J/g. A decomposition energy higher than 500 J/g is a significant hazard indicator.[14]
-
-
Interpretation: The T_onset value provides a critical data point for setting a maximum safe operating temperature for your experiments. A general rule of thumb is to keep the maximum process temperature at least 50-100 °C below the measured T_onset.
Protocol 2: Recommended Safe Reaction Setup
-
Location: All work must be conducted inside a certified chemical fume hood. Place a blast shield in front of the apparatus.
-
Apparatus:
-
Use a round-bottom flask equipped with a magnetic stirrer, a temperature probe (thermocouple) placed directly in the reaction mixture, a reflux condenser, and an inert gas inlet (e.g., Nitrogen or Argon).
-
The flask should be placed in a heating mantle that is, in turn, placed inside a larger secondary container (e.g., a crystallization dish). This secondary container will serve as an emergency cooling bath.
-
-
Procedure:
-
Charge the flask with 4-Chloro-3-nitro-1H-indole and the chosen solvent.
-
Begin stirring and inert gas flow.
-
Fill the secondary container with an ice-water slurry before beginning to heat. This ensures emergency cooling is immediately available.
-
Heat the reaction mixture slowly to the desired temperature, ensuring it does not exceed the predetermined safe limit (based on DSC data or literature precedence for similar compounds).
-
Add any additional reagents slowly via a dropping funnel, monitoring the internal temperature for any exotherm.
-
Continuously monitor the reaction for any of the visual signs of decomposition mentioned in the FAQ.
-
Upon completion, first, cool the reaction to room temperature before proceeding with workup.
-
References
- Benchchem. (n.d.). An In-Depth Technical Guide to the Handling and Storage of Crystalline Nitroaromatic Compounds.
- Benchchem. (n.d.). Safeguarding Your Research: A Comprehensive Guide to Handling 3-nitro-1H-indole.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 5-Nitro-1H-indole.
- Georganics. (2024, August 27). 4-CHLORO-3-NITROPHENOL.
- ECHEMI. (n.d.). 4-Chloro-3-nitrobenzoic acid SDS, 96-99-1 Safety Data Sheets.
- Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-Chloro-3-Nitroanisole 98%.
- Zoetis US. (2014, April 23). Revision date: 23-Apr-2014.
- Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET.
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis of 2-(5-nitro-1H-indol-3-yl)acetonitrile.
- ResearchGate. (2024, August 9). (PDF) A mitigation strategy for the thermal stability threshold of nitrocellulose with additives.
- PMC. (n.d.). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties.
- Apollo Scientific. (2023, May 24). 4-Chloroindole-3-acetic acid.
- ioMosaic. (n.d.). Thermo-Kinetic Analysis of Reactions Involved in the Manufacture of o-Nitroaniline.
- aria.developpement-durable.gouv.fr. (n.d.). Runaway reactions, case studies, lessons learned.
- ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds.
- IChemE. (n.d.). Runaway reaction hazards in processing organic nitrocompounds.
- ACS Publications. (2021, February 15). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry | Organic Process Research & Development.
- (n.d.). Runaway reactions. Part 2 Causes of Accidents in selected CSB case histories.
- UNICAM. (2021, February 15). Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry.
- TORAY PLASTICS. (n.d.). DSC Analysis of TORELINA.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. iomosaic.com [iomosaic.com]
- 4. icheme.org [icheme.org]
- 5. echemi.com [echemi.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fishersci.com [fishersci.com]
- 11. Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 13. minerva.jrc.ec.europa.eu [minerva.jrc.ec.europa.eu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubblicazioni.unicam.it [pubblicazioni.unicam.it]
- 16. DSC Analysis of TORELINA™ | TORELINA™ | TORAY PLASTICS | TORAY [plastics.toray]
Technical Support Center: Purification of 4-Chloro-3-nitro-1H-indole
Topic: Removing regioisomers from 4-Chloro-3-nitro-1H-indole mixtures Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers Status: Active Support Guide
Diagnostic Hub: "What do I actually have?"
Before attempting purification, you must definitively characterize your crude mixture. The nitration of 4-chloroindole is notoriously sensitive; the 4-chloro substituent exerts a "buttressing effect" (steric hindrance) that destabilizes the transition state for C3 nitration, often leading to significant formation of 4-chloro-5-nitroindole or unreacted starting material.
Quick-Reference Identification Table
| Feature | Target: 4-Chloro-3-nitroindole | Impurity: 4-Chloro-5-nitroindole | Impurity: 4-Chloro-7-nitroindole |
| ¹H NMR (C2-H) | Singlet (δ 8.2–8.6 ppm). Highly deshielded by adjacent NO₂. | Doublet/Multiplet (δ 7.2–7.5 ppm). | Doublet (δ 7.2–7.5 ppm). |
| ¹H NMR (C3-H) | ABSENT | Present (δ 6.5–7.0 ppm). Diagnostic signal. | Present (δ 6.5–7.0 ppm).[1] |
| TLC (Rf) | Lower Rf (More Polar) | Higher Rf (Less Polar) | Higher Rf |
| Visual Appearance | Bright Yellow/Orange Solids | Pale Yellow/Cream | Pale Yellow |
| Solubility | Moderate in EtOH, Low in Hexane | High in EtOH, Moderate in Hexane | High in EtOH |
Critical Check: If your ¹H NMR spectrum shows a signal in the 6.5–7.0 ppm region, you have contamination from the 5- or 7-isomer. The 3-position is substituted in your target, so it cannot have a proton there.
Troubleshooting Protocols
Issue A: "My column chromatography isn't separating the isomers."
Diagnosis: The nitro group dominates the polarity of the molecule, making the 3-, 5-, and 7-isomers elute with very similar retention factors (Rf) on standard silica. The Fix: Use a "Gradient Shallowing" technique or switch stationary phases.
Protocol: High-Resolution Flash Chromatography
-
Stationary Phase: Use spherical silica (20–40 µm) rather than irregular silica for tighter band definition.
-
Eluent System: Do not use simple Hexane/Ethyl Acetate.
-
Recommended: Dichloromethane (DCM) / Hexane gradient. The selectivity is often better in chlorinated solvents for nitro-aromatics.
-
-
Step-by-Step:
-
Equilibrate: Column with 100% Hexane.
-
Load: Dry load on Celite (liquid loading causes band broadening).
-
Gradient:
-
0–10% DCM in Hexane (Flush non-polar impurities).
-
10–50% DCM in Hexane (Very shallow increase: 5% increments).
-
Target Elution: The 5-nitro and 7-nitro isomers typically elute before the 4-chloro-3-nitroindole due to the lack of hydrogen bonding stabilization that the C3-nitro group often exhibits with the NH.
-
-
Issue B: "Recrystallization results in an oil or a gummy solid."
Diagnosis: This "oiling out" occurs because the melting point of the mixture is depressed by the impurities (eutectic formation), or the solvent boiling point is higher than the melting point of the solvated product. The Fix: Trituration followed by a two-solvent recrystallization.
Protocol: Ethanol/Water Precipitation
-
Trituration (Crucial Pre-step):
-
Recrystallization:
-
Dissolve the solid in the minimum amount of boiling Ethanol (absolute).
-
Remove from heat.
-
Add warm water dropwise just until persistent turbidity (cloudiness) appears.
-
Add 1 drop of Ethanol to clear it.
-
Slow Cooling: Wrap the flask in foil and let it cool to room temperature undisturbed (4–6 hours). Rapid cooling traps impurities.
-
Harvest: Filter and wash with ice-cold 1:1 Ethanol/Water.
-
Visualizing the Workflow
The following decision tree guides you through the purification logic based on the physical state and purity of your crude material.
Caption: Decision matrix for purifying 4-chloro-3-nitroindole based on physical state and impurity profile.
Advanced Insight: The "Why" (Mechanistic Grounding)
Why is this specific separation so difficult? It is a matter of steric clash vs. electronic preference .
-
Electronic Preference: The indole C3 position is naturally the most nucleophilic site (highest HOMO density). Under standard conditions, nitration should occur here.
-
Steric Hindrance (The Buttressing Effect): The Chlorine atom at C4 is bulky. It occupies space that overlaps with the trajectory required for the electrophile (NO₂⁺) to attack C3.
-
This raises the activation energy for C3 attack.
-
Consequently, the reaction kinetics slow down, allowing competing attack at the less hindered (but electronically less favored) C5 or C7 positions.
-
Caption: Mechanistic pathway showing how the 4-Chloro substituent destabilizes C3 attack, promoting C5 impurity formation.
Frequently Asked Questions (FAQ)
Q: Can I use Acetone for recrystallization? A: Yes, but Acetone is often too good a solvent for nitroindoles. You will likely need a significant amount of water (co-solvent) to force precipitation, which increases the risk of oiling out. Ethanol/Water is generally more forgiving.
Q: I see a spot on TLC that doesn't move (Baseline). What is it? A: This is likely oxidized material (isatins) or polymerized indole byproducts caused by harsh nitration conditions (e.g., uncontrolled exotherm with HNO₃). These can be removed by a short silica plug filtration using 100% DCM before attempting rigorous purification.
Q: How do I prevent the isomers from forming in the first place? A: Switch from standard HNO₃/H₂SO₄ nitration to mild nitration conditions .
-
Method: Use Silver Nitrate (AgNO₃) and Benzoyl Chloride in Acetonitrile at low temperature (0°C to -10°C). This generates a milder nitrating agent (Benzoyl Nitrate) that is more selective for the electronically favored C3 position and less prone to overcoming the steric barrier at C4/C3 to attack other sites [1].
References
-
Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 2023.
-
Nitration of Indoles. V. Nitration of Electronegatively Substituted Indoles. Journal of Organic Chemistry.
-
Isomeric Identification of the Nitroindole Chromophore. National Institutes of Health (NIH) / PMC.
Sources
Storage conditions to prevent degradation of 4-Chloro-3-nitro-1H-indole
Welcome to the technical support center for 4-Chloro-3-nitro-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in your laboratory. Here, we address common questions and concerns regarding its storage and handling to prevent degradation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of 4-Chloro-3-nitro-1H-indole?
A1: The degradation of 4-Chloro-3-nitro-1H-indole is primarily influenced by three environmental factors: light, air, and moisture. A safety data sheet for the compound explicitly states that it is "Air and light sensitive"[1]. Exposure to these elements can initiate chemical reactions that alter the molecule's structure, leading to impurities and a loss of potency. Additionally, as with many complex organic molecules, prolonged exposure to elevated temperatures can accelerate degradation.
Q2: What is the recommended temperature for storing 4-Chloro-3-nitro-1H-indole?
A2: For optimal stability, 4-Chloro-3-nitro-1H-indole should be stored in a cool, dry place[2][3]. While some sources suggest room temperature storage in a sealed, dry environment is adequate, refrigeration is often recommended for long-term storage to minimize any potential for thermal degradation[4]. A recommended storage temperature is often between 2-8 °C, as is common for many indole derivatives to ensure their stability[5]. Always refer to the supplier's specific recommendations if available.
Q3: How should I handle the compound to minimize exposure to air and moisture?
A3: To prevent degradation from atmospheric exposure, it is crucial to handle 4-Chloro-3-nitro-1H-indole in a controlled environment. This includes:
-
Inert Atmosphere: When possible, handle the compound under an inert atmosphere, such as nitrogen or argon, especially when weighing or aliquoting.
-
Tightly Sealed Containers: Always store the compound in a tightly sealed container to prevent the ingress of air and moisture[1][2][3]. Containers with secure closures, such as those with PTFE-lined caps, are recommended.
-
Desiccation: Store the container in a desiccator, particularly in humid environments, to absorb any ambient moisture.
Q4: My 4-Chloro-3-nitro-1H-indole has changed color. What does this indicate?
A4: A noticeable change in color, such as darkening or the appearance of discoloration, is a strong indicator of chemical degradation. This is often due to oxidation or light-induced reactions. If you observe a color change, it is advisable to verify the purity of the compound using an appropriate analytical technique (e.g., HPLC, NMR) before proceeding with your experiments.
Q5: Are there any specific chemicals or materials that are incompatible with 4-Chloro-3-nitro-1H-indole?
A5: Yes, 4-Chloro-3-nitro-1H-indole should be stored away from strong oxidizing agents and strong bases[6][7]. Contact with these substances can lead to vigorous and potentially hazardous reactions, resulting in the rapid degradation of the compound. It is also good practice to avoid storing it near strong acids.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Compound has darkened or changed color. | Exposure to light and/or air, leading to oxidation or photodecomposition. | - Discard the affected batch if purity is critical. - If proceeding, purify the compound before use. - Review storage protocol to ensure protection from light and air. |
| Inconsistent experimental results. | Partial degradation of the starting material. | - Verify the purity of the 4-Chloro-3-nitro-1H-indole stock using analytical methods (e.g., HPLC, LC-MS). - Aliquot the compound upon receipt to minimize repeated freeze-thaw cycles and air exposure of the bulk supply. |
| Difficulty dissolving the compound. | Potential moisture absorption leading to clumping or degradation into less soluble byproducts. | - Dry the compound under vacuum before use. - Ensure the storage container is tightly sealed and stored in a desiccator. |
| Unexpected side reactions in synthesis. | Presence of degradants that may act as catalysts or participate in side reactions. | - Confirm the identity and purity of the starting material. - Consider re-purification of the 4-Chloro-3-nitro-1H-indole if impurities are detected. |
Experimental Protocols
Protocol 1: Proper Aliquoting and Storage of 4-Chloro-3-nitro-1H-indole
This protocol outlines the best practices for receiving and storing the compound to maintain its integrity.
Materials:
-
4-Chloro-3-nitro-1H-indole (as received)
-
Amber glass vials with PTFE-lined caps
-
Spatula
-
Analytical balance
-
Inert gas source (e.g., nitrogen or argon)
-
Glove box or glove bag (recommended)
-
Desiccator cabinet
-
Labels
Procedure:
-
Work in a Controlled Environment: Perform all steps in a fume hood. For optimal protection against air and moisture, use a glove box or glove bag filled with an inert gas.
-
Prepare Vials: Ensure the amber glass vials and caps are clean and completely dry.
-
Weigh Aliquots: Carefully weigh the desired amount of 4-Chloro-3-nitro-1H-indole into each vial. Work efficiently to minimize exposure time.
-
Inert Gas Purge: Before sealing, gently flush the headspace of each vial with a stream of inert gas.
-
Seal Tightly: Immediately and securely tighten the cap on each vial.
-
Label Appropriately: Label each vial with the compound name, lot number, concentration (if applicable), date, and your initials.
-
Store Correctly: Place the sealed vials in a desiccator. For long-term storage, place the desiccator in a refrigerator at the recommended temperature.
Visualizing Degradation and Prevention
Logical Flow for Preventing Degradation
The following diagram illustrates the key decision points and actions to prevent the degradation of 4-Chloro-3-nitro-1H-indole.
Caption: Workflow for proper storage of 4-Chloro-3-nitro-1H-indole.
References
-
Nanjing Finechem Holding Co.,Limited. (n.d.). 4-Chloro-1H-Indole-3-Carbonitrile. Retrieved from Methylamine Supplier website: [Link]
-
Wakabayashi, K., Nagao, M., Ochiai, M., Tahira, T., Yamaizumi, Z., & Sugimura, T. (1985). The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole. Mutation Research/Fundamental and Molecular Mechanisms of Mutagenesis, 143(1-2), 17-23. Retrieved from [Link]
-
Cole-Parmer. (2005, October 3). Material Safety Data Sheet - 4-Chloro-3-Nitroanisole 98%. Retrieved from [Link]
-
Arora, P. K., Srivastava, A., & Singh, V. P. (2014). Degradation of 4-chloro-3-nitrophenol via a novel intermediate, 4-chlororesorcinol by Pseudomonas sp. JHN. Scientific reports, 4, 4475. Retrieved from [Link]
-
Arora, P. K., Srivastava, A., & Singh, V. P. (2014). Degradation of 4-chloro-3-nitrophenol via a novel intermediate, 4-chlororesorcinol by Pseudomonas sp. JHN. Scientific reports, 4, 4475. Retrieved from [Link]
-
Georganics. (2024, August 27). 4-CHLORO-3-NITROPHENOL SAFETY DATA SHEET. Retrieved from [Link]
-
Arora, P. K., Srivastava, A., & Singh, V. P. (2014). Degradation of 4-chloro-3-nitrophenol via a novel intermediate, 4-chlororesorcinol by Pseudomonas sp. JHN. Scientific Reports, 4(1), 1-6. Retrieved from [Link]
-
International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. In ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]
-
Arora, P. K., Srivastava, A., & Singh, V. P. (2014). Degradation of 4-chloro-3-nitrophenol via a novel intermediate, 4-chlororesorcinol by Pseudomonas sp. JHN. Scientific reports, 4, 4475. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chloro-3-nitrophenol. In PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Chloro-3-nitroanisole. In PubChem. Retrieved from [Link]
-
Li, Y., et al. (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. RSC Advances, 13(40), 28065-28069. Retrieved from [Link]
-
Samet, A. V., & Semenov, V. V. (2023). Synthesis and Reactions of Nitroindoles. Chemistry of Heterocyclic Compounds, 59(9), 683-698. Retrieved from [Link]
Sources
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- 2. 4-Chloro-1H-Indole-3-Carbonitrile | Chemical Properties, Uses, Synthesis & Safety Data | Reliable China Manufacturer & Supplier [nj-finechem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. 4-Chloro-3-nitroanisole | 10298-80-3 [chemicalbook.com]
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- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
Validation & Comparative
A Researcher's Guide to the Infrared Spectroscopy of 4-Chloro-3-nitro-1H-indole
In the landscape of pharmaceutical and materials science research, the precise characterization of molecular structures is paramount. 4-Chloro-3-nitro-1H-indole is a key heterocyclic intermediate, and its purity and structural integrity are critical for successful downstream applications. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for its structural verification. This guide provides an in-depth analysis of the characteristic IR absorption peaks of 4-Chloro-3-nitro-1H-indole, a comparative analysis with related indole structures, and a validated protocol for acquiring high-quality spectra.
The Molecular Structure and Its Vibrational Fingerprint
The IR spectrum of 4-Chloro-3-nitro-1H-indole is a composite of the vibrational modes of its constituent functional groups: the indole ring, the nitro group (-NO₂), and the chloro-substituent (-Cl). Each of these components gives rise to characteristic absorption bands. The electron-withdrawing nature of both the nitro and chloro groups significantly influences the electronic distribution within the indole ring, which in turn shifts the vibrational frequencies of specific bonds. Understanding these shifts is key to a definitive spectral interpretation.
The primary vibrational modes of interest are:
-
N-H Stretch: From the pyrrole moiety of the indole ring.
-
Aromatic C-H Stretch: From both the benzene and pyrrole rings.
-
N-O Asymmetric & Symmetric Stretches: From the nitro group.
-
C=C Ring Stretches: From the aromatic indole core.
-
C-N Stretch: Connecting the indole ring to the nitro group.
-
C-Cl Stretch: From the chloro-substituent.
Predicted Characteristic Absorption Peaks
While a definitive experimental spectrum for this specific molecule is not widely published, a highly accurate prediction of its IR spectrum can be constructed by analyzing the known spectra of its structural parents: indole, 3-nitroindole, and 4-chloroindole.
| Functional Group / Vibration | **Expected Wavenumber (cm⁻¹) ** | Intensity | Rationale and Comparative Insights |
| N-H Stretch | ~3400 - 3300 | Medium, Sharp | The N-H stretch in solid-state indoles is sensitive to hydrogen bonding. In indole itself, this peak is observed around 3406 cm⁻¹[1]. Electron-withdrawing groups, like the nitro group, tend to shift this band to lower frequencies[2]. Therefore, a peak in the lower end of this range is anticipated. |
| Aromatic C-H Stretch | ~3100 - 3000 | Medium to Weak | These peaks are characteristic of C-H bonds on an aromatic ring and are expected to be present, similar to most aromatic compounds.[3][4] |
| Asymmetric NO₂ Stretch | ~1550 - 1475 | Strong | This is one of the most diagnostic peaks for aromatic nitro compounds.[5][6][7] Conjugation with the aromatic ring shifts this band to a lower frequency compared to aliphatic nitro compounds.[5][6] |
| Symmetric NO₂ Stretch | ~1360 - 1290 | Strong | The second highly characteristic band for nitroaromatics, often of comparable intensity to the asymmetric stretch.[5][6][7] |
| Aromatic C=C Stretch | ~1600 - 1450 | Medium | The indole ring exhibits several C=C stretching vibrations in this region. These bands confirm the presence of the aromatic core.[3][7] |
| C-N Stretch | ~1335 - 1250 | Medium | The stretching vibration of the C-N bond in aromatic amines and nitro compounds appears in this region.[3][8] |
| C-Cl Stretch | ~850 - 550 | Strong | The C-Cl stretch is found in the fingerprint region and is a key indicator for the chloro-substituent.[4][9] Its exact position can be influenced by the overall molecular structure. |
| C-H Out-of-Plane Bending | ~900 - 675 | Strong | The pattern of these strong bands is highly dependent on the substitution pattern of the aromatic ring.[7] |
Comparative Spectral Analysis
To appreciate the influence of the chloro and nitro substituents, we compare the predicted spectrum of 4-Chloro-3-nitro-1H-indole with the known spectral features of its parent compounds.
| Compound | **Key Diagnostic Peaks (cm⁻¹) ** |
| 1H-Indole (Control) | ~3406 (N-H Stretch)[1], ~1456 (C=C Stretch)[1] |
| 3-Nitroindole | ~1550 (Asymmetric NO₂ Stretch), ~1330 (Symmetric NO₂ Stretch) |
| 4-Chloroindole | Below 850 (C-Cl Stretch)[9] |
| 4-Chloro-3-nitro-1H-indole (Predicted) | ~3350 (N-H Stretch), ~1540 (Asymmetric NO₂ Stretch), ~1340 (Symmetric NO₂ Stretch), Below 850 (C-Cl Stretch) |
This comparison highlights how the presence of the strong, sharp NO₂ stretching bands and the C-Cl stretch in the lower fingerprint region serve as definitive markers for the successful synthesis of the target compound over its precursors.
Experimental Protocol & Data Acquisition
Acquiring a clean, high-resolution IR spectrum is critical for accurate analysis. The following protocol details the Potassium Bromide (KBr) pellet method, a common and reliable technique for solid samples.
Logical Workflow for Spectral Acquisition
Caption: Workflow for KBr Pellet Preparation and FTIR Analysis.
Step-by-Step Methodology
-
Sample Preparation:
-
Causality: The sample must be anhydrous and finely powdered to minimize light scattering and absorption from water, which has strong IR bands. KBr is used as it is transparent to IR radiation in the typical analysis range (4000-400 cm⁻¹).
-
Weigh approximately 1-2 mg of the 4-Chloro-3-nitro-1H-indole sample.
-
Add approximately 100-200 mg of dry, spectroscopy-grade KBr powder.
-
Using an agate mortar and pestle, grind the mixture thoroughly for 3-5 minutes until a fine, homogeneous powder is obtained. This ensures the sample is evenly dispersed in the KBr matrix.
-
-
Pellet Pressing:
-
Causality: Pressing the powder under high pressure creates a solid, transparent disc, which allows the IR beam to pass through with minimal scattering, leading to a high-quality spectrum.
-
Carefully transfer the powder into a pellet die.
-
Place the die under a hydraulic press and apply a vacuum to remove trapped air, which can cause the pellet to be opaque.
-
Slowly apply pressure up to 8-10 tons. Hold the pressure for 2-3 minutes to allow the KBr to fuse.
-
Carefully release the pressure and eject the pellet. A good pellet will be thin and transparent.
-
-
Spectral Acquisition:
-
Causality: A background spectrum of the ambient atmosphere (containing H₂O and CO₂) is taken first. The instrument's software then automatically subtracts this background from the sample spectrum, ensuring that the final spectrum only shows the absorptions from the sample itself.
-
Place the KBr pellet into the sample holder of the FTIR spectrometer.
-
Close the sample compartment and allow the atmosphere inside to purge with dry air or nitrogen if available.
-
Collect a background spectrum.
-
Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Process the resulting spectrum using the instrument software, applying baseline correction if necessary.
-
Structure-Spectrum Correlation
The relationship between the molecular structure and its IR spectrum is fundamental. The diagram below illustrates which parts of the 4-Chloro-3-nitro-1H-indole molecule are responsible for the key absorption bands.
Caption: Correlation of molecular structure with key IR peaks.
This guide provides a robust framework for the identification and quality control of 4-Chloro-3-nitro-1H-indole using IR spectroscopy. By understanding the predicted peak positions based on substituent effects and by following a validated experimental protocol, researchers can confidently verify the structure of this important synthetic intermediate.
References
- Vertex AI Search. (2024). Infrared of nitro compounds.
- Vertex AI Search. (2024). Table of Characteristic IR Absorptions.
- Vertex AI Search. (2024). Nitro Groups.
- Vertex AI Search. (2024). IR: alkyl halides - Organic Chemistry at CU Boulder.
- Vertex AI Search. (2024). Infrared Spectra of Indole Compounds - ProQuest.
- Vertex AI Search. (2024). IR Tables, UCSC Table 1. Characteristic IR Absorption Peaks of Functional Groups*.
- Vertex AI Search. (2024). An In-depth Technical Guide to the Infrared Spectroscopy of Aromatic Nitro Compounds - Benchchem.
- Vertex AI Search. (2024). 12.8: Infrared Spectra of Some Common Functional Groups - Chemistry LibreTexts.
- Vertex AI Search. (2024). Synthesis and Infrared Spectra of Some Indole Compounds1.
- Vertex AI Search. (2024). IR: amines.
- Vertex AI Search. (2024). FT-IR spectrum of control indole. | Download Scientific Diagram - ResearchGate.
Sources
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A Researcher's Guide to the Melting Point Determination and Validation of 4-Chloro-3-nitro-1H-indole
For the meticulous researcher, the physical and chemical characterization of a novel or synthesized compound is a cornerstone of scientific rigor. The melting point, a fundamental thermal property, serves as a crucial indicator of purity and identity. This guide provides an in-depth, comparative analysis of two primary methodologies for the determination and validation of the melting point of 4-Chloro-3-nitro-1H-indole, a compound of interest in drug discovery and chemical synthesis. We will explore the classical capillary method, grounded in pharmacopeial standards, and the advanced technique of Differential Scanning Calorimetry (DSC), offering orthogonal validation and deeper thermodynamic insights.
The Imperative of Accurate Melting Point Determination
The melting point of a pure crystalline solid is a sharp, well-defined temperature at which it transitions from the solid to the liquid phase. For a compound like 4-Chloro-3-nitro-1H-indole, an accurate melting point serves multiple purposes:
-
Identification: A measured melting point can be compared against literature values (if available) or retained as a reference for future batches.
-
Purity Assessment: Impurities typically depress and broaden the melting range. A sharp melting range is a strong indicator of high purity.
-
Quality Control: In a drug development pipeline, consistent melting point data ensures batch-to-batch reproducibility.
Given the absence of a readily available, validated melting point for 4-Chloro-3-nitro-1H-indole in prominent databases, this guide equips the researcher with the necessary protocols to establish a reliable value.
Method 1: The Pharmacopeial Standard - Capillary Melting Point Determination
The capillary method is a time-honored and widely accepted technique for determining the melting point of a solid. Its inclusion in major pharmacopeias such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (Ph. Eur.) underscores its reliability and regulatory acceptance.[1][2][3]
The Underlying Principle
A small, finely powdered sample is packed into a capillary tube and heated at a controlled rate. The temperatures at which the substance begins to melt (onset) and completely liquefies (clear point) are visually observed and recorded as the melting range.[4][5]
Experimental Protocol
Instrumentation:
-
Melting Point Apparatus (e.g., Mel-Temp, Stuart SMP10, or automated systems).
-
Capillary tubes (borosilicate glass, typically 0.8-1.2 mm internal diameter).[1]
-
Calibrated thermometer or digital temperature probe.
-
Mortar and pestle.
-
Spatula.
Calibration:
Prior to sample analysis, the apparatus must be calibrated using certified reference standards (CRSs) with well-defined melting points that bracket the expected melting range of the sample.[6][7][8][9][10] Organizations like the World Health Organization (WHO) provide such standards.[1]
Procedure:
-
Sample Preparation: Ensure the 4-Chloro-3-nitro-1H-indole sample is thoroughly dried to remove any residual solvent, for instance, in a vacuum desiccator over a suitable desiccant for 24 hours.[1] Grind the sample to a fine powder using a mortar and pestle.
-
Capillary Loading: Introduce the powdered sample into the open end of a capillary tube. Pack the sample to a height of 2.5-3.5 mm by gently tapping the sealed end on a hard surface.[1][11]
-
Initial Determination (Rapid Scan): Place the capillary in the heating block. Heat the sample at a rapid rate (e.g., 10-20 °C/min) to get an approximate melting temperature. This helps in setting the parameters for the accurate determination.[4][12]
-
Accurate Determination (Slow Scan): Allow the apparatus to cool to at least 20°C below the approximate melting point. Insert a new capillary with the sample. Set the heating rate to 1-2 °C/min.[4][5][13][14]
-
Observation and Recording: Observe the sample closely through the magnifying lens.
-
Onset of Melting (T1): Record the temperature at which the first droplet of liquid is observed.
-
Completion of Melting (T2): Record the temperature at which the last solid particle disappears.
-
-
Reporting: The melting range is reported as T1 - T2. For a pure compound, this range is typically narrow (≤ 1 °C).
Method 2: Orthogonal Validation with Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry is a powerful thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.[14] It provides a more quantitative and detailed picture of the melting process compared to the visual capillary method. DSC is highly effective for determining not only the melting point but also the enthalpy of fusion and for assessing purity.[4][6][15]
The Underlying Principle
As the sample is heated, it undergoes thermal transitions, such as melting, which are either endothermic (absorb heat) or exothermic (release heat). The DSC instrument measures the energy required to maintain the sample and an inert reference at the same temperature. The melting of a crystalline solid is an endothermic event, resulting in a characteristic peak on the DSC thermogram.[2][3][5]
Experimental Protocol
Instrumentation:
-
Differential Scanning Calorimeter (e.g., PerkinElmer, TA Instruments, Mettler Toledo).
-
Sample pans (typically aluminum) and lids.
-
Crimper for sealing pans.
-
High-purity indium standard for temperature and enthalpy calibration.
-
Nitrogen gas supply for purging the DSC cell.
Calibration:
Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard according to the manufacturer's instructions.
Procedure:
-
Sample Preparation: Accurately weigh 1-3 mg of the finely powdered and dried 4-Chloro-3-nitro-1H-indole into a sample pan.
-
Encapsulation: Place the lid on the pan and seal it using the crimper. Ensure a good seal to prevent any loss of sample during heating.
-
Instrument Setup: Place the sealed sample pan in the sample holder of the DSC cell and an empty, sealed pan in the reference holder.
-
Thermal Program:
-
Equilibrate the cell at a temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the completion of melting. A slower heating rate (e.g., 1-2 °C/min) can provide better resolution of the melting peak.
-
Maintain a constant nitrogen purge (e.g., 20 mL/min) throughout the experiment to ensure an inert atmosphere.
-
-
Data Analysis:
-
Onset Temperature: The extrapolated onset of the melting endotherm is typically taken as the melting point.
-
Peak Temperature: The temperature at the peak of the endotherm.
-
Enthalpy of Fusion (ΔHfus): The area under the melting peak, which is a measure of the energy required to melt the sample.
-
Purity Analysis: Specialized software can use the van't Hoff equation to analyze the shape of the melting peak and estimate the mole percent purity of the sample.[4][12] This analysis is based on the principle of melting point depression caused by impurities.[4][13]
-
Comparison of Methods and Data Interpretation
| Feature | Capillary Melting Point | Differential Scanning Calorimetry (DSC) |
| Principle | Visual detection of phase change | Measurement of heat flow during phase change |
| Information Obtained | Melting range (onset and clear point) | Melting point (onset), peak temperature, enthalpy of fusion, purity estimation |
| Sample Size | Small (a few mg) | Small (1-5 mg) |
| Subjectivity | Operator-dependent visual observation | Quantitative, instrument-based measurement |
| Throughput | Can be manual and low-throughput | Can be automated for higher throughput |
| Regulatory Acceptance | Widely accepted by pharmacopeias | Increasingly accepted and valuable for detailed characterization |
| Purity Assessment | Qualitative (melting range broadening) | Quantitative (based on van't Hoff equation)[4] |
Interpreting the Results for 4-Chloro-3-nitro-1H-indole:
Let's assume the following hypothetical data is obtained for a synthesized batch of 4-Chloro-3-nitro-1H-indole:
| Method | Parameter | Result |
| Capillary Melting Point | Melting Range | 211.5 °C - 212.5 °C |
| Differential Scanning Calorimetry | Onset Temperature | 211.8 °C |
| Peak Temperature | 213.0 °C | |
| Enthalpy of Fusion (ΔHfus) | 35.2 kJ/mol | |
| Purity (van't Hoff) | 99.85 mol% |
The narrow melting range observed by the capillary method is a strong indication of high purity. The DSC data provides orthogonal validation of the melting point, with the onset temperature closely matching the start of the visual melting range. The high enthalpy of fusion suggests a well-ordered crystalline structure. The calculated purity of 99.85 mol% from the DSC data provides a quantitative measure of the sample's purity.
Workflow and Decision Making
The following diagram illustrates a logical workflow for the melting point determination and validation of 4-Chloro-3-nitro-1H-indole.
Caption: Workflow for Melting Point Determination and Validation.
Conclusion
The determination of the melting point of 4-Chloro-3-nitro-1H-indole is a critical step in its characterization. While the capillary method provides a reliable and pharmacopeially accepted melting range, Differential Scanning Calorimetry offers a more comprehensive and quantitative analysis. By employing both techniques, researchers can establish a validated melting point, gain insights into the compound's thermodynamic properties, and quantitatively assess its purity. This dual-method approach embodies the principles of scientific rigor and provides a robust data package for publication, regulatory submission, or further research and development.
References
- U.S. Pharmacopeia and National Formulary (USP-NF). (Current Edition). General Chapter <741> Melting Range or Temperature.
- European Pharmacopoeia (Ph. Eur.). (Current Edition). Chapter 2.2.14. Melting Point – Capillary Method. Strasbourg, France: Council of Europe.
- The International Pharmacopoeia. (Current Edition).
- ASTM E928 - Standard Test Method for Purity by Differential Scanning Calorimetry.
-
PerkinElmer. (n.d.). Purity Measurements of Pharmaceuticals and Organics by DSC. Retrieved from [Link]
-
TA Instruments. (n.d.). Purity Determination and DSC Tzero™ Technology. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Melting Point Reference Standards. Retrieved from [Link]
-
JoVE. (2017, February 22). Melting Point Determination of Solid Organic Compounds. Journal of Visualized Experiments. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, October 30). 4: Differential Scanning Calorimetry (DSC). Retrieved from [Link]
-
BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]
-
Scribd. (2014, February 2). 2.2.14. Melting Point - Capillary Method. Retrieved from [Link]
-
C:\DOCUME
1\xpress\LOCALS1\Temp.aptcache\00b-prelim-roman-E/tfa03632. (2013, February 2). 2.2.14. Melting point - capillary method. Retrieved from [Link] -
Pharma Beginners. (2020, July 20). Melting Point Apparatus - SOP. Retrieved from [Link]
-
thinkSRS.com. (n.d.). Melting Point Certified Reference Standards. Retrieved from [Link]
-
Material Research Laboratory. (n.d.). Interpreting DSC Data. Retrieved from [Link]
-
ResolveMass Laboratories Inc. (2026, January 9). Differential Scanning Calorimetry (DSC) Analysis Principle. Retrieved from [Link]
-
NETZSCH Analyzing & Testing. (2020, July 28). Investigating the Purity of Substances by Means of DSC. Retrieved from [Link]
-
Reagecon. (n.d.). Melting Point Calibration Standards. Retrieved from [Link]
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- 2. skztester.com [skztester.com]
- 3. torontech.com [torontech.com]
- 4. thermalsupport.com [thermalsupport.com]
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- 8. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
